molecular formula C10H11N3 B2547919 4-(1H-imidazol-1-yl)-3-methylaniline CAS No. 461664-00-6

4-(1H-imidazol-1-yl)-3-methylaniline

Cat. No.: B2547919
CAS No.: 461664-00-6
M. Wt: 173.219
InChI Key: IDERBIIMSOEWBR-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-3-methylaniline is an organic compound that features both an imidazole ring and an aniline moiety The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the aniline moiety consists of a benzene ring attached to an amino group

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which include 4-(1h-imidazol-1-yl)-3-methylaniline, have a broad range of biological activities . They can interact with various targets, such as enzymes and receptors, leading to different therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins . This interaction can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely depending on their specific structures .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects are likely the result of the compound’s interactions with its various targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its solubility, absorption, and interaction with targets . Other factors, such as temperature and the presence of other substances, can also affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-3-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylaniline and imidazole.

    Nucleophilic Substitution: The 4-chloro-3-methylaniline undergoes a nucleophilic substitution reaction with imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imidazole ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole or aniline derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(1H-imidazol-1-yl)-3-methylaniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-1-yl)aniline: Similar structure but lacks the methyl group on the benzene ring.

    4-(1H-imidazol-1-yl)phenol: Contains a hydroxyl group instead of an amino group on the benzene ring.

    4-(1H-imidazol-1-yl)benzaldehyde: Features an aldehyde group on the benzene ring.

Uniqueness

4-(1H-imidazol-1-yl)-3-methylaniline is unique due to the presence of both the imidazole ring and the methyl-substituted aniline moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-imidazol-1-yl-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-6-9(11)2-3-10(8)13-5-4-12-7-13/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDERBIIMSOEWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461664-00-6
Record name 4-(1H-imidazol-1-yl)-3-methylaniline
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